![molecular formula C21H24N2O2 B4010830 1-(3,4-dimethylphenyl)-N-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4010830.png)
1-(3,4-dimethylphenyl)-N-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Description
The compound "1-(3,4-dimethylphenyl)-N-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide" represents a class of organic compounds with potential for various chemical and pharmacological applications. The interest in such compounds often revolves around their synthesis, structural characterization, and the exploration of their chemical and physical properties.
Synthesis Analysis
Synthesis of related compounds often involves condensation reactions, cyclization, and the use of specific catalysts. For example, triphenylphosphine-catalyzed reactions have been utilized to produce pyrrole derivatives with similar structural motifs in good yields, highlighting a method that could potentially be adapted for the synthesis of the compound (Yavari, Aghazadeh, & Tafazzoli, 2002).
Molecular Structure Analysis
Structural analysis typically employs X-ray crystallography, NMR, and computational modeling to elucidate the conformation and configuration of the molecule. Studies on similar compounds have demonstrated the importance of such techniques in understanding the molecular geometry and intermolecular interactions within the crystal lattice, which can significantly influence the compound's reactivity and properties (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactivity and properties of such compounds can be influenced by their functional groups and molecular structure. Research on related pyrrole derivatives has explored their reactions, including Michael addition and condensation reactions, providing insight into their potential chemical behavior and applications (Revial, Lim, Viossat, Lemoine, Tomas, Duprat, & Pfau, 2000).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, can be assessed through empirical studies and are crucial for understanding the compound's suitability for various applications. While specific data on the compound was not found, analogous research emphasizes the importance of these parameters in the overall evaluation of similar compounds.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, electrophilicity, and nucleophilicity, are vital for predicting the compound's behavior in chemical reactions. Studies employing computational chemistry techniques, such as density functional theory (DFT), provide valuable insights into the electronic structure and reactivity of related compounds, suggesting approaches to investigate the chemical properties of the compound (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-16-7-5-6-8-19(16)22-21(25)17-12-20(24)23(13-17)18-10-9-14(2)15(3)11-18/h5-11,17H,4,12-13H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEJMMWEADNUDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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